8-Methoxyguanosine

描述

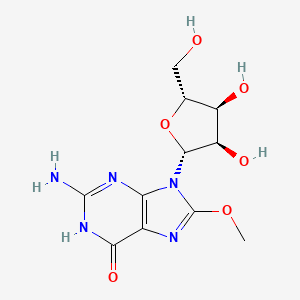

8-Methoxyguanosine is a chemically modified nucleoside derivative of guanosine, where a methoxy group is attached to the eighth position of the guanine base. This modification alters the physicochemical and biological properties of the nucleoside, making it a valuable tool in various scientific research applications. The compound is known for its ability to influence the thermodynamic stability of RNA duplexes and its potential use in therapeutic applications.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxyguanosine involves the introduction of a methoxy group at the eighth position of guanosine. This can be achieved through a series of chemical reactions, including protection and deprotection steps to ensure the selective modification of the guanine base. One common method involves the use of methanol and a suitable catalyst to introduce the methoxy group.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using automated synthesis techniques. The compound can be synthesized using standard β-cyanoethyl chemistry and automated RNA synthesis equipment. This allows for the efficient and reproducible production of the compound in large quantities .

化学反应分析

Types of Reactions: 8-Methoxyguanosine undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized under specific conditions to form different derivatives.

Reduction: The compound can be reduced to alter its chemical structure and properties.

Substitution: The methoxy group can be substituted with other functional groups to create new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles can be used to substitute the methoxy group under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution can result in a variety of functionalized guanosine derivatives .

科学研究应用

Stabilization of Z-Form DNA and RNA

Z-Form DNA Stabilization

8-Methoxyguanosine has been shown to significantly stabilize Z-form DNA compared to its unmodified counterparts. Research indicates that the incorporation of 8-mG into oligonucleotides markedly enhances their ability to adopt the Z conformation under physiological conditions. This stabilization is attributed to a reduction in entropic penalties associated with hydrophilic groups in solvent-exposed regions . The introduction of 8-mG allows for the formation of stable Z-DNA structures even in low-salt environments, which is crucial for studying the biological roles of Z-DNA.

Z-Form RNA Stabilization

In addition to DNA, this compound also stabilizes Z-form RNA. A study demonstrated that incorporating 2′-O-methyl-8-methylguanosine (m^8Gm) into RNA sequences could significantly stabilize Z-RNA structures, facilitating the transition from A- to Z-RNA even in sequences that typically do not favor this conformation . This property is particularly useful for structural studies and understanding protein interactions with Z-RNA.

Therapeutic Applications

Antiviral and Anticancer Properties

Research has indicated that C8-alkylated guanosine derivatives, including those involving 8-mG, exhibit antiviral and anticancer activities. For instance, derivatives like 8-methyladenosine have shown potent inhibition against viruses such as vaccinia virus and respiratory syncytial virus (RSV) . These findings suggest potential therapeutic applications for 8-mG in developing antiviral agents or cancer treatments.

Drug Development

The unique properties of 8-mG make it a candidate for drug development, especially as a component in nucleoside analogs that can selectively target specific biological pathways or structures within cells. Its ability to stabilize Z-DNA could also be harnessed to design drugs that modulate gene expression by influencing DNA structure .

Research Tool for Molecular Biology

Studying Molecular Interactions

this compound serves as an essential tool for investigating molecular interactions involving Z-DNA and Z-RNA. Its incorporation into oligonucleotides allows researchers to explore the structural dynamics and thermodynamic properties of these nucleic acids under various conditions . This capability is vital for understanding the molecular basis of Z-form-specific reactions and interactions with proteins.

Structural Studies Using NMR

The incorporation of 8-mG into nucleic acids provides distinct NMR signals due to its modified structure, facilitating detailed structural studies. Researchers can utilize these signals to refine the understanding of Z-RNA structures and their interactions with other biomolecules .

Summary of Research Findings

作用机制

The mechanism of action of 8-Methoxyguanosine involves its incorporation into RNA, where it can alter the thermodynamic stability and conformation of RNA duplexes. The methoxy group is an electron-donating group, which decreases the rate of depurination in the monomers. This modification can influence the interactions between nucleic acids and proteins, as well as the overall stability of RNA structures .

相似化合物的比较

8-Benzyloxyguanosine: Another guanosine derivative with a bulky substituent at the eighth position. It also affects the thermodynamic stability of RNA duplexes but has different physicochemical properties compared to 8-Methoxyguanosine.

8-Azidoadenosine: A modified adenosine derivative with an azido group at the eighth position. It is used in similar applications but has distinct chemical and biological properties.

Uniqueness of this compound: this compound is unique due to its specific methoxy modification, which provides distinct electron-donating properties and influences the stability of RNA duplexes differently compared to other similar compounds. This makes it a valuable tool for studying nucleic acid interactions and developing new therapeutic strategies .

属性

IUPAC Name |

2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-methoxy-1H-purin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O6/c1-21-11-13-4-7(14-10(12)15-8(4)20)16(11)9-6(19)5(18)3(2-17)22-9/h3,5-6,9,17-19H,2H2,1H3,(H3,12,14,15,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWVSREMEETTXDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O6 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60990796 | |

| Record name | 2-Imino-8-methoxy-9-pentofuranosyl-3,9-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60990796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.27 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7057-53-6 | |

| Record name | NSC90392 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90392 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Imino-8-methoxy-9-pentofuranosyl-3,9-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60990796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the impact of 8-methoxyguanosine on the activity of ribonucleases?

A2: The presence of this compound within RNA molecules alters their recognition and cleavage by various ribonucleases []. For example, RNase T1, which typically cleaves RNA at single-stranded guanosine residues, does not recognize this compound []. In contrast, RNase A can cleave at sites containing this compound, albeit with a preference for cytidine over this compound and uridine []. This suggests that the presence of this compound may influence RNA processing and degradation pathways within cells.

Q2: Does this compound exhibit any immunostimulatory properties?

A3: Yes, research suggests that this compound possesses immunostimulating activity, particularly for B lymphocytes []. This finding highlights the potential for this compound and related compounds to be investigated further for their potential applications in immunomodulation and immunotherapy.

Q3: Can this compound be used to enhance the properties of supramolecular hydrogels?

A4: Yes, polymeric derivatives of this compound, specifically those based on poly(dimethylacrylamide), have shown the ability to enhance the mechanical properties of supramolecular hydrogels formed by low molecular weight this compound derivatives []. These polymeric derivatives act as supramolecular cross-linking agents, leading to a significant increase in the mechanical strength of the gels []. This finding suggests potential applications of this compound derivatives in materials science and biomedical engineering.

Q4: How does the chemical stability of this compound compare to that of natural guanosine?

A5: The methoxy group in this compound increases its stability against depurination compared to natural guanosine []. This enhanced stability is attributed to the electron-donating nature of the methoxy group, which strengthens the N-glycosidic bond [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。